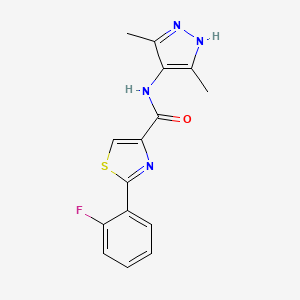
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide, also known as HOCPCA, is a synthetic compound that has been studied for its potential use in medical research. This molecule was first synthesized in 2004, and since then, it has been the subject of numerous studies exploring its properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to work by activating the kappa-opioid receptor in the brain. This receptor is involved in the regulation of pain and inflammation, and activation of this receptor can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide can reduce pain and inflammation, and it may also have neuroprotective effects. Additionally, 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide in lab experiments is that it has been well-studied and its properties are well-understood. Additionally, 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is the development of 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide derivatives that have improved properties, such as increased potency or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide and to determine its potential use in the treatment of various medical conditions. Finally, research is needed to determine the safety and efficacy of 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide in humans, which could pave the way for its use in clinical settings.
Métodos De Síntesis
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-hydroxybenzoyl chloride with pyrrolidine, which forms a benzoyl-pyrrolidine intermediate. This intermediate is then reacted with oxirane, which leads to the formation of 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide.
Aplicaciones Científicas De Investigación
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide has been studied for its potential use in medical research, particularly in the field of pain management. Studies have shown that 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide has analgesic properties and can reduce pain in animal models. Additionally, 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions.
Propiedades
IUPAC Name |
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15-8-2-1-6-13(15)17(22)19-9-3-7-14(19)16(21)18-11-12-5-4-10-23-12/h1-2,6,8,12,14,20H,3-5,7,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNQSGMWYXACAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2O)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(4-methylsulfanylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7634965.png)
![3-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione](/img/structure/B7634974.png)
![2-(5,6-dimethyl-1-benzofuran-3-yl)-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B7634982.png)
![N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7634990.png)
![2-fluoro-4-methoxy-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7634991.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7635003.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B7635011.png)
![1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635017.png)
![4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline](/img/structure/B7635033.png)
![2-Phenoxy-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7635051.png)
![1-[3-[(3-Phenyl-1,2-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B7635066.png)
![4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7635067.png)